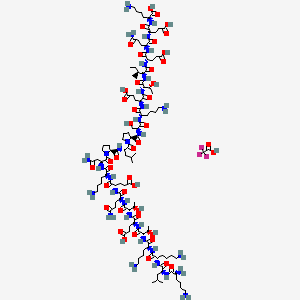
16-38-Thymosin |A4 (cattle) (TFA)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16-38-Thymosin A4 (cattle) (TFA) is a peptide compound derived from cattle. It is known for its high affinity as a non-calcium-dependent myosin light chain kinase activator . This compound plays a significant role in various biological processes, particularly in the regulation of the cytoskeleton and myosin functions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 16-38-Thymosin A4 (cattle) (TFA) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of 16-38-Thymosin A4 (cattle) (TFA) follows similar principles but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are commonly used to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 16-38-Thymosin A4 (cattle) (TFA) primarily undergoes phosphorylation reactions. It significantly increases the phosphorylation percentage of myosin light chain 2 in the absence of exogenous calmodulin .
Common Reagents and Conditions:
Phosphorylation: Typically involves adenosine triphosphate (ATP) as a phosphate donor.
Reaction Conditions: The reactions are usually carried out in aqueous buffers at physiological pH and temperature.
Major Products: The major product formed from the phosphorylation reaction is the phosphorylated form of myosin light chain 2 .
Applications De Recherche Scientifique
16-38-Thymosin A4 (cattle) (TFA) has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and phosphorylation reactions.
Biology: Investigated for its role in cytoskeletal regulation and cell motility.
Medicine: Explored for potential therapeutic applications in wound healing and tissue regeneration.
Industry: Utilized in the development of biochemical assays and diagnostic tools
Mécanisme D'action
16-38-Thymosin A4 (cattle) (TFA) exerts its effects by activating myosin light chain kinase independently of calcium ions. This activation leads to the phosphorylation of myosin light chain 2, which in turn regulates myosin activity and cytoskeletal dynamics . The molecular targets involved include myosin light chain kinase and myosin light chain 2 .
Comparaison Avec Des Composés Similaires
Thymosin Beta 4: Another peptide with similar functions but different sequence and structure.
Thymosin Alpha 1: Known for its immunomodulatory effects.
Thymosin Beta 10: Involved in actin binding and cytoskeletal regulation.
Uniqueness: 16-38-Thymosin A4 (cattle) (TFA) is unique due to its high affinity for myosin light chain kinase and its calcium-independent activation mechanism. This distinguishes it from other thymosin peptides that may require calcium for their activity .
Propriétés
Formule moléculaire |
C120H205F3N32O43 |
|---|---|
Poids moléculaire |
2841.1 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C118H204N32O41.C2HF3O2/c1-10-61(6)92(112(184)137-74(37-44-89(162)163)103(175)133-70(33-40-84(126)155)100(172)135-73(36-43-88(160)161)104(176)140-77(118(190)191)30-16-22-52-124)145-115(187)95(64(9)154)148-106(178)75(38-45-90(164)165)136-98(170)67(27-13-19-49-121)132-109(181)81(58-151)144-111(183)83-32-24-53-149(83)116(188)79(56-60(4)5)143-110(182)82-31-23-54-150(82)117(189)80(57-86(128)157)142-99(171)68(28-14-20-50-122)129-102(174)72(35-42-87(158)159)134-101(173)71(34-41-85(127)156)138-113(185)94(63(8)153)147-107(179)76(39-46-91(166)167)139-114(186)93(62(7)152)146-105(177)69(29-15-21-51-123)130-97(169)66(26-12-18-48-120)131-108(180)78(55-59(2)3)141-96(168)65(125)25-11-17-47-119;3-2(4,5)1(6)7/h59-83,92-95,151-154H,10-58,119-125H2,1-9H3,(H2,126,155)(H2,127,156)(H2,128,157)(H,129,174)(H,130,169)(H,131,180)(H,132,181)(H,133,175)(H,134,173)(H,135,172)(H,136,170)(H,137,184)(H,138,185)(H,139,186)(H,140,176)(H,141,168)(H,142,171)(H,143,182)(H,144,183)(H,145,187)(H,146,177)(H,147,179)(H,148,178)(H,158,159)(H,160,161)(H,162,163)(H,164,165)(H,166,167)(H,190,191);(H,6,7)/t61-,62+,63+,64+,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,92-,93-,94-,95-;/m0./s1 |
Clé InChI |
LNLHQLGTDWPHKI-PUSZKKRJSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O |
SMILES canonique |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C2CCCN2C(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















